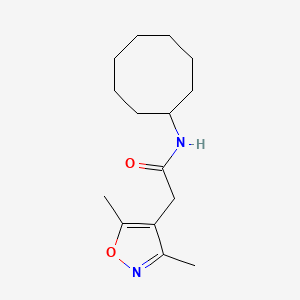
N-cyclooctyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Descripción general
Descripción
N-cyclooctyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a cyclooctyl group attached to an acetamide moiety, which is further connected to a dimethyl-substituted oxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a nitrile oxide and an alkyne. For example, 3,5-dimethyl-1,2-oxazole can be prepared by reacting 3,5-dimethyl-2-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride.
Attachment of the Acetamide Moiety: The acetamide group can be introduced by reacting the oxazole derivative with an appropriate acylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Introduction of the Cyclooctyl Group: The final step involves the alkylation of the acetamide derivative with cyclooctyl bromide or a similar reagent under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclooctyl group, leading to the formation of cyclooctanone derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline or oxazolidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Cyclooctanone derivatives.
Reduction: Oxazoline or oxazolidine derivatives.
Substitution: Various substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-cyclooctyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding, particularly in the context of drug discovery and development.
Medicine: Oxazole derivatives, including this compound, have shown promise in medicinal chemistry for their potential antimicrobial, anticancer, and anti-inflammatory properties. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry: In the industrial sector, this compound can be utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of N-cyclooctyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The cyclooctyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The acetamide moiety can form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
- N-cyclohexyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- N-cycloheptyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Comparison:
- N-cyclohexyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: The cyclohexyl group provides a different steric and electronic environment compared to the cyclooctyl group, potentially affecting the compound’s binding affinity and selectivity.
- N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: The smaller cyclopentyl group may result in different pharmacokinetic properties, such as absorption and distribution.
- N-cycloheptyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: The cycloheptyl group offers an intermediate size and lipophilicity between the cyclopentyl and cyclooctyl analogs, potentially balancing the compound’s solubility and membrane permeability.
Uniqueness: N-cyclooctyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide stands out due to its larger cyclooctyl group, which may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins. This unique structural feature can influence the compound’s biological activity and therapeutic potential.
Propiedades
IUPAC Name |
N-cyclooctyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-11-14(12(2)19-17-11)10-15(18)16-13-8-6-4-3-5-7-9-13/h13H,3-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVOPYLGVQDGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-indol-3-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B4518203.png)
![N-(3,4-dimethoxybenzyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4518209.png)
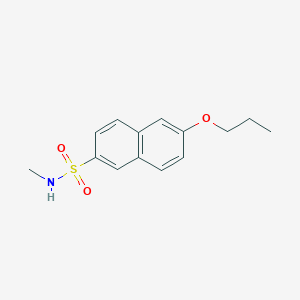

![3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4518221.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)benzamide](/img/structure/B4518227.png)
![4-[4-(3,4-Dimethoxybenzoyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B4518240.png)
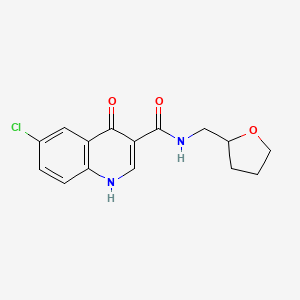
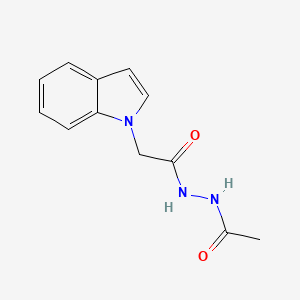

![2-methyl-1-{2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B4518278.png)
![methyl 3-aminothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B4518282.png)
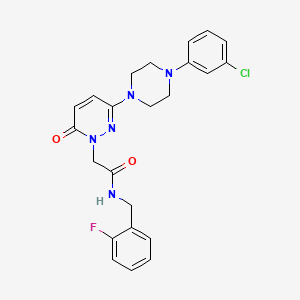
![5-(4-methoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4518319.png)
